molecular formula C15H21NO6 B1406437 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid CAS No. 1569084-52-1

4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid

Cat. No.: B1406437
CAS No.: 1569084-52-1
M. Wt: 311.33 g/mol
InChI Key: ODGPNCYMDVDULX-UHFFFAOYSA-N
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Description

4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is significant in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and specialized equipment is used to handle hazardous reagents like hydrogen fluoride (HF) for deprotection steps .

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, peptides, and other derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxybenzoic acid moiety. This combination of functional groups allows for versatile applications in organic synthesis and peptide chemistry .

Properties

IUPAC Name

3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-11-6-5-10(13(17)18)9-12(11)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGPNCYMDVDULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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